2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide
Overview
Description
2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenylmethyl group, and a quinoline carboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy group is substituted onto a phenyl ring.
Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction, where a fluorophenylmethyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid group on the quinoline core reacts with an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or fluorophenylmethyl groups, where nucleophiles such as hydroxide or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Hydroxide ions (OH-), amines, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism, further contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-ethoxyphenyl)quinoline-4-carboxamide: Lacks the fluorophenylmethyl group, resulting in different chemical and biological properties.
N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide: Lacks the ethoxyphenyl group, leading to variations in reactivity and applications.
2-(4-ethoxyphenyl)-N-methylquinoline-4-carboxamide: Contains a methyl group instead of the fluorophenylmethyl group, affecting its overall activity.
Uniqueness
2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide is unique due to the presence of both the ethoxyphenyl and fluorophenylmethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2/c1-2-30-20-13-9-18(10-14-20)24-15-22(21-5-3-4-6-23(21)28-24)25(29)27-16-17-7-11-19(26)12-8-17/h3-15H,2,16H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUWDRJXECVWGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362062 | |
Record name | ST50914657 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5692-48-8 | |
Record name | ST50914657 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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